2-phenyl-6,7-dihydro-1H-indol-4(5H)-one
CAS No.: 14006-77-0
Cat. No.: VC8175967
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14006-77-0 |
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Molecular Formula | C14H13NO |
Molecular Weight | 211.26 g/mol |
IUPAC Name | 2-phenyl-1,5,6,7-tetrahydroindol-4-one |
Standard InChI | InChI=1S/C14H13NO/c16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2 |
Standard InChI Key | IOCKGQRVMMIOHM-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1 |
Canonical SMILES | C1CC2=C(C=C(N2)C3=CC=CC=C3)C(=O)C1 |
Introduction
Structural and Chemical Properties of 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one
The molecular framework of 2-phenyl-6,7-dihydro-1H-indol-4(5H)-one consists of a six-membered cyclohexanone ring fused to a pyrrole moiety, with a phenyl substituent at the C2 position. This conjugation system confers rigidity and planar characteristics, enhancing interactions with biological targets. Key spectral features include carbonyl stretching vibrations at ~1,714 cm⁻¹ in IR spectra and distinct methylene proton resonances in the δ 2.4–2.6 ppm range in ¹H NMR .
X-ray crystallographic studies of analogous structures reveal chair conformations for the cyclohexanone ring, with the phenyl group adopting equatorial orientations to minimize steric strain . The electron-withdrawing ketone group at C4 polarizes the ring system, enabling nucleophilic attacks at C3 and electrophilic substitutions at C5.
Synthetic Methodologies for 2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives
One-Pot Multicomponent Synthesis (Alizadeh and Bayat, 2015)
Alizadeh and Bayat developed a ligand-free, metal-catalyst-free protocol using 1,3-cyclohexanediones, benzylamines, and 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione . The reaction proceeds via enaminone intermediates formed under solvent-free conditions (100°C, 30 min), followed by cyclization in methanol (reflux, 4 h). Key advantages include:
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High regioselectivity: Exclusive formation of the 2-phenyl isomer due to steric and electronic preferences.
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Broad substrate scope: Tolerance for electron-donating (-OMe, -Me) and withdrawing (-Cl) groups on benzylamines.
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Operational simplicity: Avoidance of column chromatography, with yields ranging from 63% to 82% (Table 1).
Table 1. Optimization of Reaction Conditions for 4a Synthesis
Entry | Solvent | Temperature (°C) | Yield (%) |
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1 | CH₃CN | Reflux | 10 |
8 | MeOH | Reflux | 82 |
13 | Toluene | Reflux | 45 |
Three-Component Assembly in Aqueous Ethanol (Kaladevi et al., 2016)
An alternative route employs phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux . This method proceeds via Knoevenagel condensation followed by Michael addition and cyclodehydration, achieving yields up to 94%. Notable features include:
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Environmental sustainability: Use of aqueous ethanol as a green solvent.
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Scalability: Gram-scale synthesis without yield deterioration.
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Functional group compatibility: Successful incorporation of halogens (-Cl, -Br) and alkyl groups (-Me, -OMe) on the aniline component.
Mechanistic Insights into Cyclization Pathways
Both synthetic routes involve enaminone intermediates, but their cyclization mechanisms differ:
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Alizadeh’s mechanism: Enaminone 3a undergoes nucleophilic attack at the electrophilic carbon of the indene-dione, forming a tetrahedral intermediate that collapses to eliminate water, yielding the indol-4-one core (Scheme 2 in ).
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Kaladevi’s pathway: Michael addition of the aniline to the Knoevenagel adduct generates an enamine, which undergoes intramolecular cyclization via imine formation, followed by aromatization .
Density functional theory (DFT) studies on analogous systems suggest that the regioselectivity arises from lower activation energies for 6-endo-trig cyclization compared to 5-exo alternatives .
Pharmacological Applications and Structure-Activity Relationships
Anticancer Activity
2-Phenyl-6,7-dihydro-1H-indol-4(5H)-one derivatives exhibit potent inhibition of heat-shock protein 90 (HSP90) and aurora kinases, with IC₅₀ values in the nanomolar range . Substituents at N1 (e.g., benzyl groups) enhance target binding by occupying hydrophobic pockets in the ATP-binding domain.
Antimicrobial Properties
Compounds bearing electron-withdrawing groups (e.g., 5f with 3-Cl) demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The ketone moiety likely chelates metal ions essential for microbial enzymatic processes.
Central Nervous System (CNS) Modulation
Derivatives with para-methoxybenzyl groups at N1 show affinity for dopamine D₂ and serotonin 5-HT₂A receptors, suggesting potential as atypical antipsychotics .
Challenges and Future Directions
Current limitations include moderate solubility in aqueous media and metabolic instability of the ketone group. Strategies to address these issues involve:
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Prodrug approaches: Masking the ketone as a ketal or oxime.
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Nanoparticle formulations: Enhancing bioavailability through encapsulation in polymeric micelles.
Ongoing structure-activity relationship (SAR) studies focus on introducing sulfonamide or piperazine moieties to improve blood-brain barrier penetration for CNS applications.
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